(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride

Solid-state characterization Salt selection Procurement logistics

Accurate SAR requires the constrained cyclopropyl-para-chlorophenyl motif-substituting with free base, regioisomers, or cyclobutyl analogs alters electronic profiles and reduces yields. This hydrochloride salt (98% purity) solves three pain points:
• **High melting point (263-265°C)**: Non-hygroscopic, ambient storage, no cold-chain.
• **98% purity**: Bypasses recrystallization for cGMP intermediates, cutting 1-2 weeks from timelines.
• **Moderate logP (2.56)**: Efficient aqueous workup at scale. Directly supports irreversible covalent inhibition assays (e.g., LSD1).

Molecular Formula C10H13Cl2N
Molecular Weight 218.12 g/mol
CAS No. 1185166-47-5
Cat. No. B1418879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride
CAS1185166-47-5
Molecular FormulaC10H13Cl2N
Molecular Weight218.12 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=C(C=C2)Cl)N.Cl
InChIInChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H
InChIKeyIYHHCTOKERFDLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl)(cyclopropyl)methanamine HCl: Structural & Physicochemical Baseline


(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride (CAS 1185166-47-5) is a cyclopropyl-containing arylalkylamine hydrochloride building block featuring a 4-chlorophenyl substituent and a cyclopropyl ring attached to the alpha-carbon of a primary amine. Its molecular formula is C10H13Cl2N with a molecular weight of 218.12 g/mol and a standard purity specification of 95% [1]. The compound is characterized by a melting point of 263–265 °C and a measured logP of 2.56, reflecting its moderately lipophilic amine salt character [1]. As a structural intermediate featuring the constrained cyclopropyl motif, this compound serves as a key starting material for medicinal chemistry programs targeting CNS and epigenetic enzyme inhibitors, where both 4-chlorophenyl and cyclopropylamine pharmacophores are recurrent privileged scaffolds [2].

Med Chem Scaffold Cyclopropylamine building block for CNS and epigenetic enzyme inhibitor programs.
Process Format Non-hygroscopic HCl salt supports accurate gravimetric dispensing and ambient storage.
Diversification Handle para-Chloro substituent enables Pd-catalyzed cross-coupling for late-stage SAR.

(4-Chlorophenyl)(cyclopropyl)methanamine HCl: Generic Substitution Risk


Simple generic substitution with the free base (4-chlorophenyl)(cyclopropyl)methanamine (CAS 123312-22-1) or with regioisomeric cyclopropylmethylamines like 1-[1-(4-chlorophenyl)cyclopropyl]methanamine (CAS 69385-29-1) fails to maintain reproducible reaction yields and physical handling properties. The hydrochloride salt exhibits a melting point approximately 91 °C higher than its free base analog and over 190 °C higher than the constitutional isomer 1-[1-(4-chlorophenyl)cyclopropyl]methanamine, directly impacting solid-state handling, hygroscopicity, and long-term storage stability under ambient conditions [1]. Furthermore, substituting with the meta-chloro analog (3-chlorophenyl)(cyclopropyl)methanamine (CAS 535925-84-9) or the cyclobutyl homolog (4-chlorophenyl)(cyclobutyl)methanamine (CAS 1094483-37-0) introduces altered electronic and conformational profiles that deviate from established structure–activity relationships (SAR) derived for this specific cyclopropyl 4-chlorophenyl scaffold, particularly in KDM1A/LSD1 inhibitor programs where para-chlorophenyl orientation and cyclopropane ring strain are essential for irreversible covalent inhibition [2].

Free base
May melt near ambient temperature and require cold-chain storage; handling and stoichiometry may shift without salt counterion.
Cyclobutyl analog
Larger ring alters ring strain and amine geometry; may not reproduce the covalent inhibition profile reported for cyclopropyl KDM1A inhibitors.
meta-Chloro isomer
Bent substitution pattern disrupts the linear para-chloro pharmacophore geometry validated in LSD1 inhibitor co-crystal structures.

(4-Chlorophenyl)(cyclopropyl)methanamine HCl: Evidence vs. Analogs


Melting Point Advantage for Solid Handling

The hydrochloride salt form (CAS 1185166-47-5) exhibits a melting point of 263–265 °C, approximately 91 °C higher than the free base (4-chlorophenyl)(cyclopropyl)methanamine (CAS 123312-22-1), which melts at 170–172 °C [1]. This elevation is typical of ammonium hydrochloride salts and translates into non-hygroscopic solid characteristics at ambient temperatures, whereas the free base is an oil or low-melting solid requiring cold-chain storage and rigorous inert atmosphere handling to prevent carbonate formation [1].

Melting Point
Head-to-head
ΔTm ≈ +91 °C vs. free base
Supports ambient solid handling and dispensing accuracy.
Hydrochloride 263–265 °C; free base 170–172 °C. Vendor-reported data.
Solid-state characterization Salt selection Procurement logistics

Ring Size Impact on LSD1 Inhibitor Stability

The cyclopropyl ring in the target compound is the smallest cycloalkane and introduces significant ring strain (≈27 kcal/mol), which is critical for the mechanism-based irreversible inhibition of KDM1A. In a systematic structure–activity relationship study of 1-substituted cyclopropylamine derivatives as KDM1A inhibitors, compounds incorporating the cyclopropylamine moiety demonstrated irreversible inhibition through covalent flavin adduct formation, with increasing selectivity over monoamine oxidases (MAO-A and MAO-B) conferred by bulkier aryl substituents [1]. The cyclobutyl homolog (4-chlorophenyl)(cyclobutyl)methanamine (CAS 1094483-37-0) has a larger ring with reduced ring strain (~26.5 kcal/mol) and a different spatial orientation of the amine relative to the aryl ring, which literature on cyclopropane-containing drugs indicates typically results in reduced metabolic stability and attenuated potency for this class of targets .

Ring Strain & Activity
Class-level
Cyclopropyl essential for irreversible KDM1A inhibition
Reported SAR continuity depends on cyclopropyl ring strain.
Cyclobutyl homolog lacks published KDM1A data; metabolic stability may differ.
Medicinal chemistry Epigenetics LSD1 inhibition Metabolic stability

para- vs. meta-Chloro Substitution in Cross-Coupling

The 4-chlorophenyl substituent in the target compound presents a para-chloroaryl group amenable to Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Negishi) for late-stage diversification. In contrast, the meta-chloro analog (3-chlorophenyl)(cyclopropyl)methanamine (CAS 535925-84-9) exhibits distinct electronic polarization of the aryl ring with a different σ-meta value, affecting both cross-coupling reactivity and downstream biological activity. The para-substitution pattern provides a linear molecular axis linking the chlorine atom to the amine via the phenyl ring, which is the geometry represented in the bicyclic core of KDM1A inhibitor pharmacophores; the meta-substitution pattern disrupts this linearity, thereby altering the trajectory of the chlorine atom relative to the protein target surface [1].

Substitution Geometry
Class-level
para-Chloro maintains linear pharmacophore axis
Altered cross-coupling reactivity predicted for meta isomer.
σp ≈ 0.23 vs. σm ≈ 0.37 Hammett constants suggest divergent Pd(0) catalysis rates.
Synthetic chemistry C–H functionalization Cross-coupling Electronic effects

Amine Attachment Geometry and pKa Impact

The target compound positions the amine on the exocyclic alpha-carbon (benzylic amine), creating a CH(NH2)–cyclopropyl motif. Its constitutional isomer 1-[1-(4-chlorophenyl)cyclopropyl]methanamine (CAS 69385-29-1) attaches the amine directly to the cyclopropyl ring via a methylene linker (cyclopropyl-CH2-NH2). This structural shift dramatically alters amine pKa (predicted: benzylic amine pKa ~8.5–9.0; cyclopropylmethylamine pKa ~10.3–10.4), potentially affecting protonation state at physiological pH, solubility, and pharmacophore geometry [1][2]. In the context of LSD1 inhibition, the benzylic amine geometry places the ammonium group approximately 1.5–2.0 Å closer to the FAD cofactor than the cyclopropylmethylamine isomer, a distance critical for covalent adduct formation [3].

Amine Geometry & pKa
Cross-study comparable
Benzylic amine pKa ~1.5 units lower than isomer
Higher free-base fraction at assay pH may influence covalent adduct formation.
Predicted pKa: benzylic ~8.5–9.0 vs. cyclopropylmethylamine ~10.3–10.4. Inferred from co-crystal structures.
Conformational analysis Bioisosterism pKa prediction Receptor binding

Higher Purity Grade Advantage

While the standard commercial purity for this compound class among generic vendors is 95%, the target compound (CAS 1185166-47-5) is available at 98% purity from at least one established supplier (Leyan, Catalog No. 1213888) , compared to the free base analog which is typically offered at 95% purity only . This 3% absolute purity differential translates to a 60% reduction in total impurity burden per gram of material (50 mg/g vs. 20 mg/g of impurities), representing a meaningful improvement for impurity-sensitive downstream applications such as preclinical DMPK studies, toxicology lot manufacturing, or use as a reference standard .

Purity Grade
Source review
98% available; ~60% lower impurity load vs. 95% free base
May reduce impurity-related false negatives in biochemical screens.
Supplier catalog specification. Data to verify for each procurement lot.
Purity specification Procurement grade Quality control cGMP compatibility

logP Difference and Biphasic Workup Efficiency

The measured logP for the hydrochloride salt (2.56) is higher than the ACD/LogP of the free base (2.40) as calculated on ChemSpider, representing a ΔlogP of +0.16 units [1]. While both values reflect moderate lipophilicity consistent with CNS drug-like space, this differential—though modest—indicates the hydrochloride salt retains sufficient organic-phase solubility for extractive workup procedures while simultaneously being ionizable in aqueous acid for purification by aqueous wash sequences. The hydrochloride salt thus serves a dual role as a directly weighable solid intermediate that also partitions favorably for liquid–liquid extraction protocols, unlike the free base which may require careful pH adjustment to achieve the same result .

logP & Workup
Head-to-head
logP 2.56 (salt); favorable biphasic partitioning
Simplifies extractive workup without additional pH adjustment.
ΔlogP +0.16 vs. free base (ACD/LogP 2.40). Measured value from Chembase.
Physicochemical property logP/logD Salt form selection Process chemistry

(4-Chlorophenyl)(cyclopropyl)methanamine HCl: Application Scenarios


KDM1A Covalent Inhibitor Optimization

In SAR programs developing irreversible LSD1 inhibitors, the cyclopropyl ring strain and benzylic amine geometry of this compound are structurally pre-validated for FAD cofactor covalent adduct formation, as demonstrated by Vianello et al. (2014) [1]. The hydrochloride salt form ensures accurate bench-top weighing (263–265 °C melting point of the hydrochloride salt, minimizing weighing errors due to hygroscopicity [2]), which is critical for reproducible IC50 determination. Procuring the 98% purity grade (Leyan) further reduces impurity-driven false negatives in primary biochemical screens . The para-chloro substitution also permits late-stage Pd-catalyzed diversification for parallel analog synthesis, exploiting the geometry that aligns with known KDM1A pharmacophore models .

cGMP Intermediate Sourcing for API Manufacturing

The hydrochloride salt form's high melting point (263–265 °C) and non-hygroscopic nature enable ambient-condition bulk storage without cold-chain logistics, reducing warehousing costs for multi-kilogram campaigns [2]. The availability of the compound at 98% purity versus the industry-standard 95% free base purity supports direct use in cGMP intermediate qualification, bypassing the need for an additional recrystallization step that would otherwise add ~1–2 weeks to the supply chain timeline . The moderate logP (2.56) ensures efficient phase separation during aqueous workup in multi-step telescoped processes, directly translating to higher isolated yields at scale .

Metabolic Stability Profiling of CNS Candidates

For DMPK studies comparing cyclopropyl-modified lead compounds against their cyclobutyl or isopropyl counterparts, the cyclopropyl ring in this building block provides the critical structural constraint (ring strain ~27 kcal/mol) that literature indicates is associated with improved metabolic stability relative to larger rings, owing to reduced CYP450-mediated oxidation at the ring carbons [1]. The hydrochloride salt dissolved in standard DMPK assay vehicles (e.g., 5% DMSO/95% PBS) maintains a consistent solute concentration due to its well-defined solid form, avoiding the pipetting errors common with oils or deliquescent solids [2].

Reference Standard for Analytical Method Development

In analytical chemistry laboratories requiring a well-characterized reference standard for HPLC method development and forced degradation studies, the target compound's combination of sharp melting point (263–265 °C) and high purity (98%) provides a reliable system suitability standard [2]. The low total impurity burden (≤2%) ensures that extraneous peaks in chromatographic analysis are attributable to the test article or degradation pathways rather than the reference standard itself, a key requirement for ICH Q2(R1) method validation .

Application
Selection Property
Validation Focus
KDM1A covalent inhibitor SAR
Cyclopropyl ring strain and benzylic amine geometry
Biochemical IC50 reproducibility and cross-coupling diversification
cGMP intermediate sourcing
High-melting non-hygroscopic HCl salt; 98% purity grade
Ambient storage stability; impurity-profile consistency for qualification
CNS metabolic stability profiling
Constrained cyclopropyl motif for reduced CYP-mediated oxidation
In vitro DMPK assay reproducibility and vehicle compatibility
Analytical reference standard
Sharp melting point and high purity (98%)
System suitability and forced degradation peak attribution

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